molecular formula C22H24F2N2O5S2 B2914786 (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-39-9

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2914786
CAS No.: 941987-39-9
M. Wt: 498.56
InChI Key: CXJPOKZBFXYQLN-YYDJUVGSSA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide is a sophisticated chemical probe designed for fundamental biochemical research. This compound features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological interactions source . The (E)-configured imine (ylidene) group is a critical structural element that can confer specific binding characteristics, potentially acting as an electrophilic trap or forming a covalent interaction with nucleophilic residues in biological targets, a strategy employed in the development of targeted covalent inhibitors source . The presence of the 4-methoxyphenylsulfonyl (tosyl) moiety suggests potential for modulating solubility and membrane permeability, while also being a feature found in molecules that interact with ATP-binding sites or allosteric pockets of kinases and other enzymes source . Its primary research value lies in its application as a tool compound for investigating enzyme inhibition mechanisms, profiling protein-ligand interactions, and validating new targets in chemical biology and drug discovery pathways. Researchers utilize this compound to study the functional consequences of targeted protein engagement in cellular models, aiding in the deconvolution of complex signaling networks. All investigations using this material must be conducted in vitro or in a pre-clinical research setting.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O5S2/c1-3-31-11-10-26-21-18(24)13-15(23)14-19(21)32-22(26)25-20(27)5-4-12-33(28,29)17-8-6-16(30-2)7-9-17/h6-9,13-14H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJPOKZBFXYQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide, commonly referred to by its CAS number 941987-39-9, is a synthetic compound with potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C22H24F2N2O5S2
  • Molecular Weight : 498.56 g/mol
  • CAS Number : 941987-39-9

Research indicates that compounds similar to (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene) often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Antioxidant Properties : The presence of sulfur and nitrogen in the structure may contribute to antioxidant activity, reducing oxidative stress in cells.

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzo[d]thiazole possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have demonstrated efficacy against breast and lung cancer cell lines through cell cycle arrest and apoptosis induction .
  • Antimicrobial Effects :
    • Some benzo[d]thiazole derivatives exhibit antimicrobial properties against various pathogens. The compound's structure suggests potential activity against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Properties :
    • Research indicates that compounds with sulfonamide groups can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry highlighted a series of benzo[d]thiazole derivatives that showed significant cytotoxicity against several cancer cell lines. The study concluded that modifications in the side chains greatly influenced their anticancer potency .
  • Antimicrobial Activity Assessment :
    A comparative study evaluated the antimicrobial efficacy of various benzo[d]thiazole derivatives against common pathogens. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship that could be leveraged for drug development .

Data Tables

PropertyValue
Molecular FormulaC22H24F2N2O5S2
Molecular Weight498.56 g/mol
CAS Number941987-39-9
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria
Anti-inflammatory ActivityModulates pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Source Core Structure Substituents / Functional Groups Molecular Weight (g/mol) Key Properties / Applications
Target Compound Benzo[d]thiazole 4,6-difluoro; 2-ethoxyethyl; 4-methoxyphenylsulfonyl Not reported Hypothesized agrochemical/pharmaceutical activity
(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide Benzo[d]thiazole 4-methoxy, 3,7-dimethyl; benzylsulfonyl 432.6 No reported physical/biological data
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Thiazole Methylphenylsulfonyl; methylamino Not reported Synthetic intermediate
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) 1,2,4-Triazole Dichlorophenyl; difluoromethyl; methanesulfonamide 387.2 Herbicide

Key Observations:

Substituent Effects: Fluorine Atoms: The 4,6-difluoro groups in the target compound likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs . Sulfonyl Groups: The 4-methoxyphenylsulfonyl moiety may improve electron-donating capacity relative to benzylsulfonyl () or methylphenylsulfonyl () groups, influencing receptor binding .

Spectroscopic Data (IR/NMR)
  • IR Spectroscopy :
    • The target compound’s sulfonyl group would exhibit ν(S=O) stretches near 1360–1160 cm⁻¹ , similar to compounds in .
    • Absence of ν(C=O) in the benzo[d]thiazole core (as in ) confirms successful cyclization .
  • NMR Spectroscopy :
    • Fluorine atoms induce distinct ¹⁹F NMR shifts, with 4,6-difluoro substituents likely resonating near -110 to -120 ppm (cf. difluorophenyl groups in ) .

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